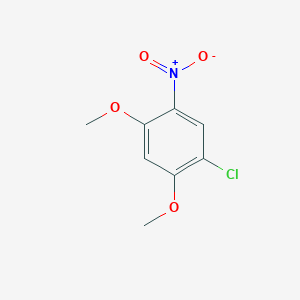
3-Bromo-2-metoxipirina
Descripción general
Descripción
Synthesis Analysis
- The efficient synthesis of derivatives of 3-Bromo-2-methoxypyridine, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, showing specific reaction conditions and yields (Hirokawa, Horikawa, & Kato, 2000).
- Another synthesis process detailed the production of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine, indicating the reaction steps and structure identification methods (Fan Kai-qi, 2009).
Molecular Structure Analysis
- A study on lanthanide complexes with 2-bromo-5-methoxybenzoic acid involved in-depth analysis of crystal structures and molecular interactions, providing insights into the complex molecular architecture of related compounds (Xiao-Hui Wu et al., 2018).
- Research on the molecular structure and spectral analysis of 3-Bromo-2-hydroxypyridine, a closely related compound, included molecular electrostatic potential and Fukui functions, contributing to a better understanding of the electronic properties of such compounds (Lefi et al., 2023).
Chemical Reactions and Properties
- The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine through various chemical reactions highlights the reactivity and transformation possibilities of brominated pyridines (Hertog, Falter, & Linde, 1948).
- Synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, achieved from 3,5-dichloropyridine, demonstrates the chemical versatility and reaction potential of methoxypyridines (C. Jun, 2007).
Physical Properties Analysis
- A study on the synthesis of 2-methoxypyridine-3,4-dicarbonitriles explored reactions starting from 2-halopyridine, providing valuable insights into the physical properties of such compounds, including yield and reaction conditions (Ershov et al., 2015).
Chemical Properties Analysis
- The molecular structure and vibrational spectra of 3-and 4-amino-2-bromopyridine were studied, offering an in-depth look at the vibrational frequencies and functional modes, which are crucial for understanding the chemical properties of bromopyridines (Kandasamy & Velraj, 2012).
- Research on bromo-derivatives of 3,5-diethoxypyridine further elucidated the chemical behavior and reactivity patterns of brominated pyridine compounds (Hertog & Mulder, 1948).
Aplicaciones Científicas De Investigación
Síntesis orgánica
“3-Bromo-2-metoxipirina” es una materia prima y un intermediario importantes utilizados en la síntesis orgánica . Se puede utilizar para sintetizar una variedad de moléculas orgánicas complejas.
Agroquímicos
En el campo de los agroquímicos, “this compound” puede usarse como intermediario en la síntesis de varios productos agroquímicos .
Farmacéuticos
“this compound” también se utiliza en la industria farmacéutica. Se puede utilizar como intermediario en la síntesis de varios compuestos farmacéuticos .
Colorantes
En el campo de los colorantes, “this compound” se puede utilizar como materia prima o intermediario en la síntesis de varios colorantes .
Electrónica orgánica
Reconocimiento molecular
Safety and Hazards
3-Bromo-2-methoxypyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, with target organs being the respiratory system . It has a flash point of 93.3 °C . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
3-Bromo-2-methoxypyridine is a chemical compound used in the field of organic synthesis. It’s known to be used in the preparation of various organic compounds, suggesting its role as a key intermediate in synthetic chemistry .
Mode of Action
It’s often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in 3-Bromo-2-methoxypyridine is replaced by another group, facilitated by a palladium catalyst .
Biochemical Pathways
Its use in the synthesis of various organic compounds suggests that it could influence a wide range of biochemical pathways depending on the final compound it’s used to synthesize .
Action Environment
The action of 3-Bromo-2-methoxypyridine can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the efficiency of the reaction can be affected by factors such as temperature, the choice of solvent, and the presence of a base .
Propiedades
IUPAC Name |
3-bromo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORGLLGXCAQORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501578 | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13472-59-8 | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














